molecular formula C5H9ClFNO2 B1400768 (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride CAS No. 1001354-51-3

(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B1400768
CAS No.: 1001354-51-3
M. Wt: 169.58 g/mol
InChI Key: UCWWFZQRLUCRFQ-MMALYQPHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride is a chiral fluorinated amino acid derivative. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the design of peptide-based drugs and as a building block in organic synthesis. The presence of the fluorine atom introduces unique chemical properties, such as increased metabolic stability and altered electronic characteristics, which can be advantageous in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride typically involves the diastereoselective synthesis of the pyrrolidine ring. One common method includes the use of commercially available starting materials to achieve high diastereoselectivity through a tightly bound chelation-controlled transition state during the ring closure reaction . The reaction conditions often involve the use of zinc and magnesium enolates to facilitate the formation of the desired stereoisomer.

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the precursor synthesis conditions to achieve a stable yield. Adjusting the sequence of synthetic steps can enhance the overall efficiency and yield of the desired product . The use of advanced techniques such as radiolabeling can also be employed for specific applications, such as imaging .

Chemical Reactions Analysis

Types of Reactions: (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to achieve high selectivity and yield.

Major Products Formed: The major products formed from these reactions include various fluorinated derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride involves its incorporation into peptides and proteins, where it influences the overall stability and conformation of the target molecules. The fluorine atom’s electronegativity and steric effects play a crucial role in stabilizing specific conformations, thereby enhancing the biological activity and stability of the resulting compounds .

Comparison with Similar Compounds

  • (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid
  • (2R,4R)-4-Hydroxyproline
  • (2S,4S)-4-Hydroxyproline

Comparison: Compared to its analogs, (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring enhanced stability and specific conformational preferences .

Properties

IUPAC Name

(2S,4S)-4-fluoropyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FNO2.ClH/c6-3-1-4(5(8)9)7-2-3;/h3-4,7H,1-2H2,(H,8,9);1H/t3-,4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWWFZQRLUCRFQ-MMALYQPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(=O)O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride
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